molecular formula C14H19BrN2O B14913777 N-(2-bromo-4-methylphenyl)azepane-1-carboxamide

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide

Cat. No.: B14913777
M. Wt: 311.22 g/mol
InChI Key: SPMXLRLVYSBBGI-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide (CAS 1197617-09-6) is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied with a certified purity of 98% . This product is intended For Research Use Only and is not for human or veterinary diagnostic applications. The compound features a seven-membered azepane ring linked to a 2-bromo-4-methylphenyl group via a carboxamide bridge, resulting in a molecular formula of C14H19BrN2O and a molecular weight of 311.22 g/mol . Its structural characteristics, including a bromine atom which can serve as a handle for further synthetic modifications, make it a valuable intermediate or scaffold in the design and synthesis of novel bioactive molecules. Researchers are exploring its potential applications, which may include serving as a key precursor in the development of antiviral agents, as structural analogs featuring the azepane motif are being investigated for activities such as the treatment of hepatitis B virus (HBV) infections . Furthermore, its properties are consistent with compounds studied as potential allosteric modulators of enzymatic activity, such as nicotinamide phosphoribosyltransferase (NAMPT), which is a critical target for modulating cellular NAD+ levels in metabolic and age-related disease research . Appropriate safety precautions must be observed during handling, as this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide

InChI

InChI=1S/C14H19BrN2O/c1-11-6-7-13(12(15)10-11)16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)

InChI Key

SPMXLRLVYSBBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCCCCC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)azepane-1-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with azepane-1-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives such as N-oxides or carboxylic acids.

    Reduction Reactions: Reduced amides or amines.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)azepane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    N-(2-bromo-4-methylphenyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-(2-bromo-4-methylphenyl)morpholine-1-carboxamide: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a brominated aromatic ring and an azepane moiety, which may contribute to its interaction with biological targets. The molecular formula is C12H14BrN2OC_{12}H_{14}BrN_{2}O, indicating the presence of a bromine atom, which often enhances the compound's biological activity by influencing its pharmacokinetics and receptor binding.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structures have been shown to inhibit protein-protein interactions (PPIs) that are crucial for cancer cell proliferation. Specific structure-activity relationship (SAR) studies indicated that modifications in the side chains can significantly affect the inhibitory potency against cancer cell lines.

Table 1: Inhibitory Potency of Related Compounds

Compound IDStructure ModificationIC50 (µM)Activity Description
Compound 14-piperidin-1-ylphenyl group2.5Strong PPI inhibition
Compound 23-carboxylamide sidechain2.9Improved activity over baseline
Compound 3Morpholin-4-yl group29Reduced activity

The above table summarizes findings from SAR studies where modifications to the core structure influenced anticancer activity. The IC50 values indicate the concentration required to inhibit 50% of the target activity, with lower values signifying higher potency.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interfere with critical signaling pathways in cancer cells. For example, studies have shown that inhibitors targeting AF9-DOT1L interactions can selectively suppress aberrant gene expression associated with mixed-lineage leukemia (MLL-r leukemia) . This suggests that similar compounds could disrupt oncogenic signaling pathways.

Study on MLL-r Leukemia

A study involving various compounds similar to this compound demonstrated significant inhibition of cell proliferation in MLL-r leukemia models. The compounds were evaluated using a pull-down assay to confirm their ability to disrupt protein interactions essential for tumor growth .

Case Study Summary:

  • Objective: Evaluate anticancer efficacy in MLL-r leukemia.
  • Method: Pull-down assays and cell proliferation assays.
  • Results: Significant inhibition observed; IC50 values ranged from 2.5 µM to 29 µM depending on structural modifications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-bromo-4-methylphenyl)azepane-1-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution followed by amide coupling. For example:

Bromo-substitution : React 2-bromo-4-methylaniline with azepane-1-carbonyl chloride under basic conditions (e.g., triethylamine) to form the carboxamide backbone.

Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to isolate the product (≥95% purity) .

  • Yield Optimization : Control reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 amine:carbonyl chloride). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer : Employ:

  • X-ray crystallography to resolve the 3D structure (e.g., SHELXL refinement; R-factor < 0.05) .
  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 7.3–7.5 ppm for aromatic protons; δ 3.5–4.0 ppm for azepane NH) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 325.2) .

Q. What preliminary biological or chemical applications have been explored for this compound?

  • Methodological Answer : Similar bromophenyl carboxamides are studied for:

  • Enzyme inhibition : Assay against kinases or proteases using fluorescence-based activity screens (IC₅₀ values reported in µM ranges) .
  • Protein-ligand interaction studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the reported conformation of the azepane ring?

  • Methodological Answer :

  • Refine single-crystal X-ray data using SHELXL to analyze torsion angles (e.g., C-N-C=O dihedral angles) and compare with DFT-optimized geometries .
  • Address discrepancies by evaluating crystal packing effects (e.g., hydrogen-bonding networks in Acta Crystallographica reports) .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions influencing ring flexibility .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide?

  • Methodological Answer :

  • Substituent Effects : Compare bromo (electron-withdrawing) vs. chloro/methyl groups on aryl-binding affinity via molecular docking (e.g., AutoDock Vina) .
  • Ring Size Impact : Contrast azepane (7-membered) vs. piperidine (6-membered) rings using conformational sampling (e.g., Monte Carlo simulations) to assess entropic contributions .
  • Data Source : Cross-reference bioactivity data from PubChem entries of analogous compounds .

Q. How can contradictory bioactivity results (e.g., IC₅₀ variability) be systematically addressed?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity threshold) .
  • Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C) to minimize experimental variability .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare replicates and identify outliers .

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